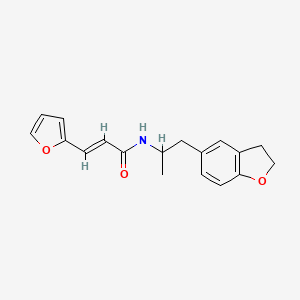

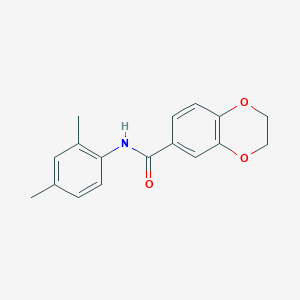

![molecular formula C11H16O3S B2970506 9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester CAS No. 1202072-43-2](/img/structure/B2970506.png)

9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester

Vue d'ensemble

Description

9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester, also known as OTBN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it a promising candidate for use in biochemical and physiological research. In

Applications De Recherche Scientifique

Synthesis of Stereoisomers

Stereocontrolled synthesis of dipeptide mimetics, including 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives, plays a crucial role in understanding the structural requirements for bioactivity. These compounds are synthesized in various stereochemistries to explore their biological interactions, demonstrating the significance of stereochemistry in biological systems. The comprehensive synthesis of all eight stereoisomers from pyroglutamic esters underscores the complexity and versatility of these compounds in scientific research (Mulzer, Schülzchen, & Bats, 2000).

Enantioselective Oxidation Catalysts

The application of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives extends to catalysis, where their utilization in enantioselective oxidation of secondary alcohols demonstrates their potential as chiral ligands. These compounds facilitate the oxidation process, yielding products with good to excellent selectivity, highlighting their role in developing more efficient and selective synthetic pathways (Breuning et al., 2009).

Conformational Analysis

Conformational studies of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives provide insights into the structural dynamics of these molecules. The analysis of their conformations using NMR techniques helps understand how structural changes affect their reactivity and interaction with biological molecules. This research area is crucial for designing molecules with specific properties and functions (Peters, van der Toorn, & van Bekkum, 1975).

Structural Features in Lewis Acids

The study of (acyloxy)boranes derived from 9-oxo-3-thia-bicyclo[3.3.1]nonane and similar compounds reveals unexpected structural features and strong Lewis acidity. These insights are pivotal for developing new catalysts and enhancing our understanding of reaction mechanisms involving Lewis acids (Lang, Nöth, & Schmidt, 1995).

Advancements in Organic Synthesis

Research on 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives contributes significantly to the field of organic synthesis, offering new routes to complex structures. For example, their involvement in the synthesis of bridged morpholines and other cyclic compounds opens up new pathways for creating pharmacologically relevant molecules with potential applications in drug development and beyond (Zaytsev et al., 2016).

Mécanisme D'action

Mode of Action

It is hypothesized that the compound may interact with its targets through hydrogen bonding , but further studies are required to confirm this and to elucidate the resulting changes in the target molecules.

Biochemical Pathways

The biochemical pathways affected by 9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester are currently unknown . Future research should aim to identify these pathways and their downstream effects to better understand the compound’s biological activity.

Propriétés

IUPAC Name |

ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-2-14-11(13)7-3-8-5-15-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSRCYKIRONQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CSCC(C1)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

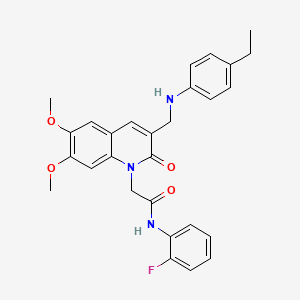

![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)

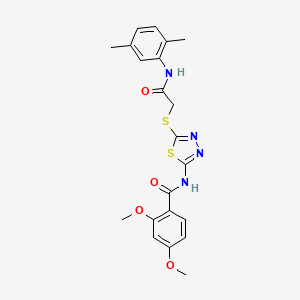

![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)

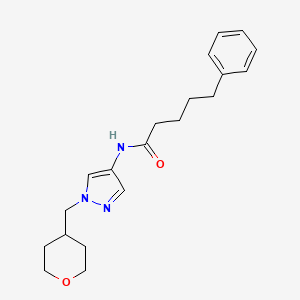

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)

![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2970444.png)

![1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2970446.png)